methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate
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Description
“Methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methyl group and a carboxylate ester group. Additionally, it has a chloroacetyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, which is a heterocyclic ring consisting of three carbon atoms, one oxygen atom, and one carbon atom bearing a methyl group and a carboxylate ester group. The chloroacetyl group would be attached to one of the carbon atoms of the furan ring .Chemical Reactions Analysis
As an organochlorine compound, this molecule could potentially undergo a variety of chemical reactions. The chloroacetyl group could be particularly reactive, potentially undergoing nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an organochlorine compound, it would likely be relatively dense and have a high boiling point compared to similar hydrocarbons .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s intended for use in materials science or another field, its properties would depend on the specific application .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate involves the reaction of 2-chloroacetyl chloride with 5-methylfurfural followed by esterification with methanol and subsequent carboxylation.", "Starting Materials": [ "2-chloroacetyl chloride", "5-methylfurfural", "methanol", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-chloroacetyl chloride is added dropwise to a solution of 5-methylfurfural in dry methanol at 0-5°C under nitrogen atmosphere.", "Step 2: The reaction mixture is stirred at room temperature for 12 hours.", "Step 3: The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water.", "Step 4: The solid is dissolved in a mixture of water and sodium bicarbonate and the resulting solution is extracted with dichloromethane.", "Step 5: The organic layer is dried over sodium sulfate and concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography using a mixture of dichloromethane and ethyl acetate as eluent.", "Step 7: The purified product is dissolved in a mixture of water and sodium carbonate and the resulting solution is stirred at room temperature for 12 hours.", "Step 8: The reaction mixture is acidified with hydrochloric acid and the resulting solid is filtered and washed with water.", "Step 9: The solid is dried under vacuum to obtain the final product, methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate." ] } | |
CAS RN |
2460755-16-0 |
Product Name |
methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate |
Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
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